molecular formula C6H9NNa2O5 B090211 Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt CAS No. 135-37-5

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

Cat. No. B090211
CAS RN: 135-37-5
M. Wt: 221.12 g/mol
InChI Key: ZTVCAEHRNBOTLI-UHFFFAOYSA-L
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Description

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is a chemical compound commonly known as Glycine Betaine or GB. It is a naturally occurring osmoprotectant that is widely distributed in the plant and animal kingdom. GB plays a vital role in protecting cells from environmental stress by stabilizing the structure and function of proteins and membranes.

Scientific Research Applications

  • Stability Analysis in Aqueous Solution : Salts of N-carboxyglycine undergo partial hydrolysis in aqueous solution, showing equilibrium mixtures similar to those formed in the reaction of glycine with carbonate. This implies potential for use in chemical processes where stability in aqueous solutions is vital (Frank, 1990).

  • Catalytic Reduction Studies : The kinetic reduction of glycine by specific disodium salts in different solutions, including micellar ones, has been explored. This research provides insight into the interactions and potential applications in catalysis or chemical synthesis (El-Aila, 2013).

  • Surface Assembly on Graphite : A study on the synthesis and structure of a complex containing the glycine disodium salt showed its ability to form well-ordered self-assemblies on graphite surfaces. This has implications for materials science and nanotechnology (Ako et al., 2012).

  • Pharmaceutical Applications : Research on N-Hydroxysuccinimide-activated glycine-sepharose highlights its potential in pharmaceutical and biochemical applications, particularly for coupling amino compounds (Besselink et al., 1993).

  • Peptide Formation in Chemical Reactions : Investigations into the reaction of glycine with cyclo-triphosphates have shown the formation of dipeptides and phosphorylated products. This knowledge is useful for understanding peptide synthesis and could have applications in biochemistry and pharmaceuticals (Inoue et al., 1993).

properties

IUPAC Name

disodium;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5.2Na/c8-2-1-7(3-5(9)10)4-6(11)12;;/h8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCAEHRNBOTLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-62-9 (Parent)
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8042008
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

CAS RN

135-37-5
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM HYDROXYETHYLIMINODIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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